
(5-(Difluoromethoxy)-2-fluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Difluoromethoxy)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and fluorine groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the boron source and a palladium catalyst to facilitate the coupling with the aryl halide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .
化学反应分析
Types of Reactions: (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles/Electrophiles: Depending on the type of substitution reaction.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From substitution reactions.
科学研究应用
(5-(Difluoromethoxy)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid is primarily based on its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
相似化合物的比较
Phenylboronic Acid: Lacks the difluoromethoxy and fluorine substituents, making it less reactive in certain chemical reactions.
(4-Fluorophenyl)boronic Acid: Contains a single fluorine substituent, which affects its reactivity and interaction with other molecules.
(3,5-Difluorophenyl)boronic Acid: Has two fluorine substituents but lacks the difluoromethoxy group, resulting in different chemical properties.
Uniqueness: (5-(Difluoromethoxy)-2-fluorophenyl)boronic acid is unique due to the presence of both difluoromethoxy and fluorine groups on the aromatic ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical reactions. Additionally, the compound’s ability to interact with biological targets makes it valuable in medicinal chemistry and drug development .
属性
分子式 |
C7H6BF3O3 |
|---|---|
分子量 |
205.93 g/mol |
IUPAC 名称 |
[5-(difluoromethoxy)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O3/c9-6-2-1-4(14-7(10)11)3-5(6)8(12)13/h1-3,7,12-13H |
InChI 键 |
LGOPKSZWRCPKLI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)OC(F)F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


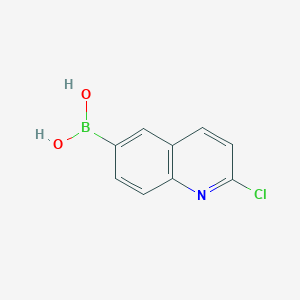
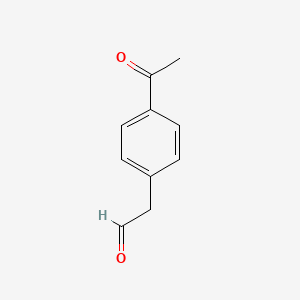
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
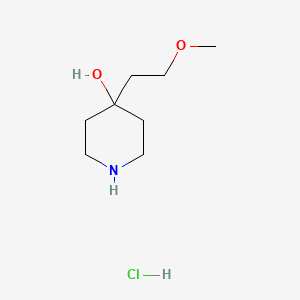
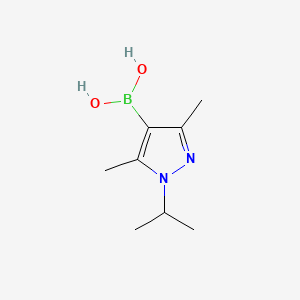
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
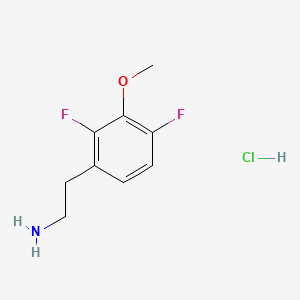
![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
